N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
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Overview
Description
The compound “N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a sulfonyl group, a benzofuran ring, and a carboxamide group . These functional groups suggest that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several features, including the planar pyrimidine ring, the flexible piperazine ring, the polar sulfonyl group, the aromatic benzofuran ring, and the polar carboxamide group . These features could influence the compound’s physical properties, reactivity, and interactions with biological targets.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo substitution reactions, the piperazine ring might participate in acid-base reactions, and the sulfonyl group might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl group and the carboxamide group could increase the compound’s solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on its molecular structure .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been focused on the synthesis of novel heterocyclic compounds derived from benzofuran and pyrimidine structures, showing promise as anti-inflammatory, analgesic agents, and antimicrobial agents. These compounds were synthesized through various chemical reactions and showed significant biological activity, including cyclooxygenase inhibition, which is crucial for their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020), (Krishnamurthy et al., 2011).
Antimicrobial and Antiproliferative Activities
Some derivatives have been evaluated for their antimicrobial activity by agar well diffusion and micro dilution method against standard strains of bacteria. Compound 7a and compound 8d showed potent inhibitory activity, suggesting potential use as antimicrobial agents. Furthermore, derivatives of this compound were synthesized and demonstrated antiproliferative effects against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Antioxidant and Neuroprotective Effects
Studies have shown that analogues of the compound, possessing a free radical scavenger group, exhibit in vitro protective effects against cell viability decrease and glutathione levels induced by oxidative stress. These findings suggest their potential in the treatment of diseases associated with oxidative stress, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Anti-angiogenic Effects
Novel piperidine analogues of the compound efficiently blocked the formation of blood vessels in in vivo models, suggesting their potential application in treating diseases where angiogenesis plays a critical role, such as cancer. These compounds exhibited significant anti-angiogenic activity in chick chorioallantoic membrane (CAM) models and showed differential migration and band intensities in DNA binding/cleavage assays, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Insecticidal Activity
Derivatives incorporating a sulfonamide-bearing thiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of these compounds as novel insecticidal agents, with certain derivatives showing potent toxic effects and a high toxicity index compared to standard drugs (Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-19(18-15-16-5-1-2-6-17(16)29-18)21-9-4-14-30(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h1-3,5-8,15H,4,9-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASZERXDWWMWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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